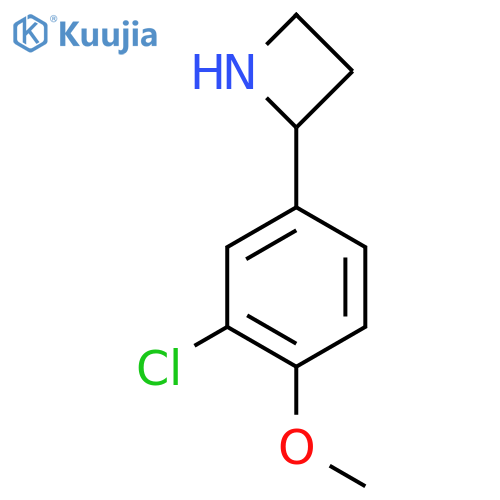

Cas no 1270415-69-4 (2-(3-chloro-4-methoxyphenyl)azetidine)

2-(3-chloro-4-methoxyphenyl)azetidine 化学的及び物理的性質

名前と識別子

-

- 2-(3-chloro-4-methoxyphenyl)azetidine

- AKOS006321062

- EN300-1982233

- 1270415-69-4

-

- インチ: 1S/C10H12ClNO/c1-13-10-3-2-7(6-8(10)11)9-4-5-12-9/h2-3,6,9,12H,4-5H2,1H3

- InChIKey: JJCPLZPYQROOQR-UHFFFAOYSA-N

- SMILES: ClC1=C(C=CC(=C1)C1CCN1)OC

計算された属性

- 精确分子量: 197.0607417g/mol

- 同位素质量: 197.0607417g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 2

- 重原子数量: 13

- 回転可能化学結合数: 2

- 複雑さ: 176

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.1

- トポロジー分子極性表面積: 21.3Ų

2-(3-chloro-4-methoxyphenyl)azetidine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1982233-0.5g |

2-(3-chloro-4-methoxyphenyl)azetidine |

1270415-69-4 | 0.5g |

$946.0 | 2023-09-16 | ||

| Enamine | EN300-1982233-5.0g |

2-(3-chloro-4-methoxyphenyl)azetidine |

1270415-69-4 | 5g |

$3687.0 | 2023-06-04 | ||

| Enamine | EN300-1982233-1.0g |

2-(3-chloro-4-methoxyphenyl)azetidine |

1270415-69-4 | 1g |

$1272.0 | 2023-06-04 | ||

| Enamine | EN300-1982233-1g |

2-(3-chloro-4-methoxyphenyl)azetidine |

1270415-69-4 | 1g |

$986.0 | 2023-09-16 | ||

| Enamine | EN300-1982233-2.5g |

2-(3-chloro-4-methoxyphenyl)azetidine |

1270415-69-4 | 2.5g |

$1931.0 | 2023-09-16 | ||

| Enamine | EN300-1982233-0.05g |

2-(3-chloro-4-methoxyphenyl)azetidine |

1270415-69-4 | 0.05g |

$827.0 | 2023-09-16 | ||

| Enamine | EN300-1982233-0.1g |

2-(3-chloro-4-methoxyphenyl)azetidine |

1270415-69-4 | 0.1g |

$867.0 | 2023-09-16 | ||

| Enamine | EN300-1982233-10.0g |

2-(3-chloro-4-methoxyphenyl)azetidine |

1270415-69-4 | 10g |

$5467.0 | 2023-06-04 | ||

| Enamine | EN300-1982233-5g |

2-(3-chloro-4-methoxyphenyl)azetidine |

1270415-69-4 | 5g |

$2858.0 | 2023-09-16 | ||

| Enamine | EN300-1982233-0.25g |

2-(3-chloro-4-methoxyphenyl)azetidine |

1270415-69-4 | 0.25g |

$906.0 | 2023-09-16 |

2-(3-chloro-4-methoxyphenyl)azetidine 関連文献

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

2-(3-chloro-4-methoxyphenyl)azetidineに関する追加情報

2-(3-Chloro-4-Methoxyphenyl)Azetidine: A Comprehensive Overview

2-(3-Chloro-4-Methoxyphenyl)Azetidine (CAS No. 1270415-69-4) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the azetidine family, which are four-membered cyclic amines, and it incorporates a substituted phenyl group with specific substituents that confer unique chemical and biological properties. The azetidine ring is a key structural feature, known for its rigidity and potential to participate in various chemical reactions, making it a valuable scaffold in drug design.

The 3-chloro-4-methoxyphenyl substituent attached to the azetidine ring introduces additional complexity to the molecule. The chlorine atom at position 3 and the methoxy group at position 4 of the phenyl ring contribute to the compound's electronic properties, hydrophobicity, and potential for hydrogen bonding. These characteristics are crucial in determining the compound's behavior in biological systems, such as its ability to interact with proteins or traverse cellular membranes.

Recent studies have highlighted the importance of azetidine-containing compounds in medicinal chemistry. For instance, researchers have explored the role of 2-(3-chloro-4-methoxyphenyl)azetidine as a potential lead compound for developing novel therapeutic agents. Its unique structure allows for modulation of pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are critical for drug efficacy and safety.

One area of active research involves the synthesis of azetidine derivatives with enhanced bioavailability. Scientists have developed innovative synthetic routes to construct 2-(3-chloro-4-methoxyphenyl)azetidine, including methods that utilize microwave-assisted synthesis or catalytic asymmetric synthesis. These advancements not only improve the efficiency of compound preparation but also pave the way for large-scale production, which is essential for preclinical and clinical testing.

In terms of biological activity, 2-(3-chloro-4-methoxyphenyl)azetidine has shown promise in several assays. For example, studies have demonstrated its ability to inhibit certain enzymes or modulate receptor activity, suggesting potential applications in treating conditions such as inflammation, neurodegenerative diseases, or cancer. However, further research is required to fully understand its mechanism of action and therapeutic potential.

The incorporation of chlorine and methoxy groups into the phenyl ring also influences the compound's stability and reactivity. These substituents can act as electron-withdrawing or electron-donating groups, respectively, altering the electronic environment around the azetidine ring. This modulation can enhance or suppress specific chemical reactivity pathways, making the compound versatile for various applications in organic synthesis.

From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to characterize 2-(3-chloro-4-methoxyphenyl)azetidine with high precision. These methods provide critical insights into the compound's molecular structure and purity, ensuring its reliability for subsequent studies.

In conclusion, 2-(3-chloro-4-methoxyphenyl)azetidine (CAS No. 1270415-69-4) represents a valuable molecule in contemporary chemical research. Its unique structure, derived from the combination of an azetidine ring and a substituted phenyl group, offers exciting possibilities for drug discovery and development. As research continues to unfold, this compound may unlock new avenues for addressing unmet medical needs across various therapeutic areas.

1270415-69-4 (2-(3-chloro-4-methoxyphenyl)azetidine) Related Products

- 1161847-32-0(ethyl 3-amino-6-chloropyridazine-4-carboxylate)

- 1421500-99-3(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide)

- 1266583-91-8(Benzenepropanoyl chloride, α-[[(4-methylphenyl)sulfonyl]amino]-, (αR)-)

- 2172624-81-4(4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-2-methylbut-2-enoic acid)

- 1162676-00-7(methyl 4-amino-3,5-difluorobenzoate)

- 2172002-30-9(4-(1-amino-3,5-dimethylcyclohexyl)thian-4-ol)

- 2172356-57-7(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methylbutanoic acid)

- 1361608-88-9(3-(3,4-Dichlorophenyl)-6-hydroxy-2-(trifluoromethyl)pyridine)

- 740789-42-8(2-Chloro-5-aminophenol)

- 69604-00-8(Ethyl 5-nitrobenzofuran-2-carboxylate)